

A Technical Guide to the Spectroscopic Characterization of 4-Amino-2-phenylbutanoic Acid

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Compound of Interest

Compound Name: 4-Amino-2-phenylbutanoic acid

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Introduction

4-Amino-2-phenylbutanoic acid (also known as α -Phenyl- γ -aminobutyric acid or α -Phenyl GABA) is a derivative of the inhibitory neurotransmitter γ -aminobutyric acid (GABA).^[1] Its structure, featuring a phenyl group at the alpha position to the carboxyl function and a terminal amino group, presents a unique combination of functionalities that are of interest to researchers in medicinal chemistry and drug development. The presence of a chiral center at the C2 position further adds to its molecular complexity and potential for stereospecific interactions in biological systems.

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to elucidate and verify the structure of **4-Amino-2-phenylbutanoic acid**: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As experimental spectra for this specific compound (CAS 13080-10-9) are not readily available in public databases, this document focuses on the foundational principles, detailed experimental workflows, and expert interpretation of predicted data based on established chemical principles and spectral data from analogous structures.^{[1][2]} This approach is designed to equip researchers with the knowledge to acquire, interpret, and validate data for this molecule and similar chemical entities.

The molecular structure consists of a butanoic acid backbone with a phenyl group substituted at the C2 position and an amino group at the C4 position. The molecular formula is $C_{10}H_{13}NO_2$,

and it has a molecular weight of approximately 179.22 g/mol .[\[1\]](#)[\[3\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For **4-Amino-2-phenylbutanoic acid**, both ^1H and ^{13}C NMR are essential for structural confirmation.

^1H NMR Spectroscopy: Elucidating the Proton Environment

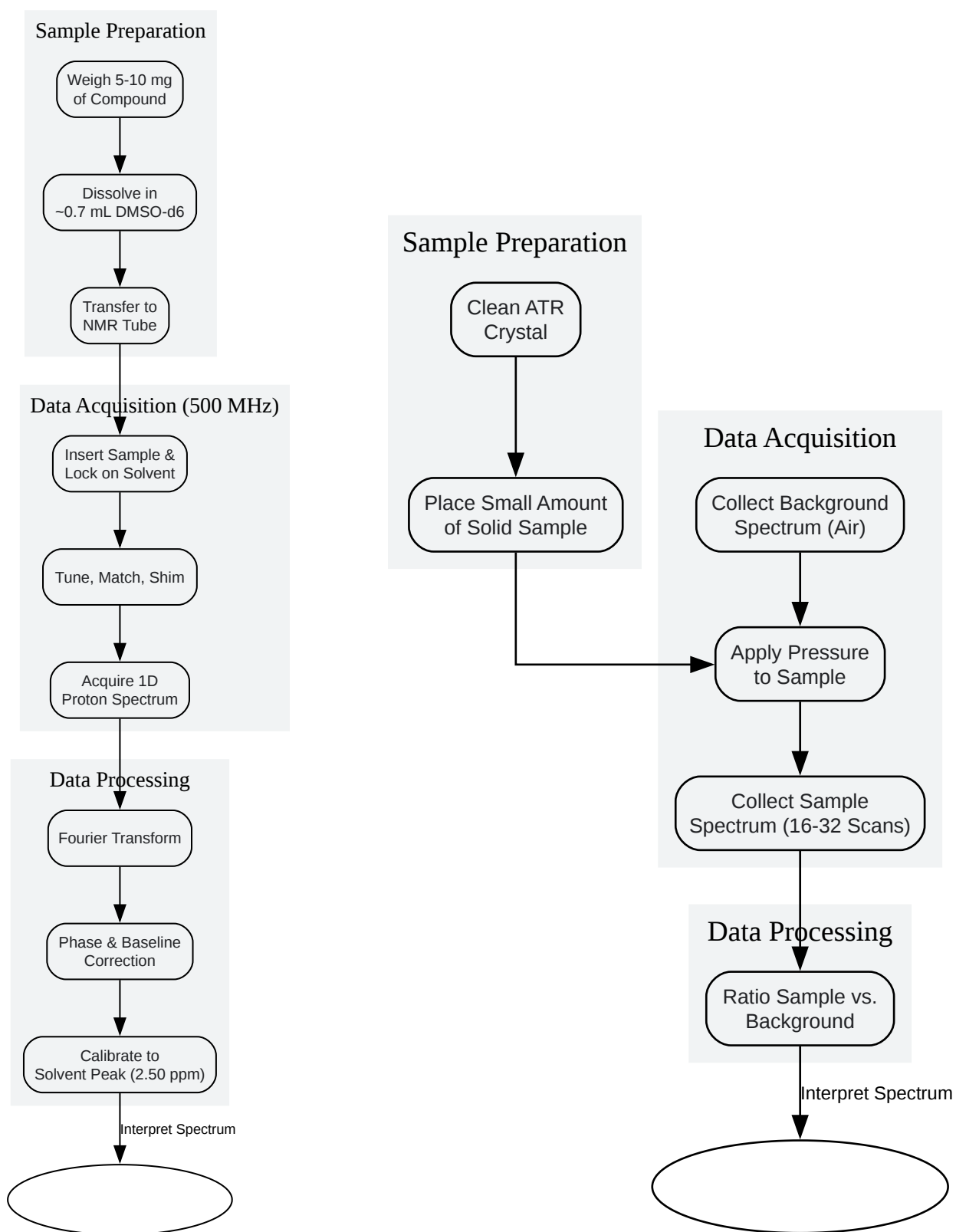
Expertise & Causality: ^1H NMR provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO- d_6) is a suitable choice as it can solubilize the amino acid structure and has exchangeable proton signals (from the amine and carboxylic acid) that are often visible, unlike in D_2O where they would be replaced by deuterium. A high-field spectrometer (e.g., 500 MHz or higher) is recommended to resolve the complex splitting patterns expected in the aliphatic region.

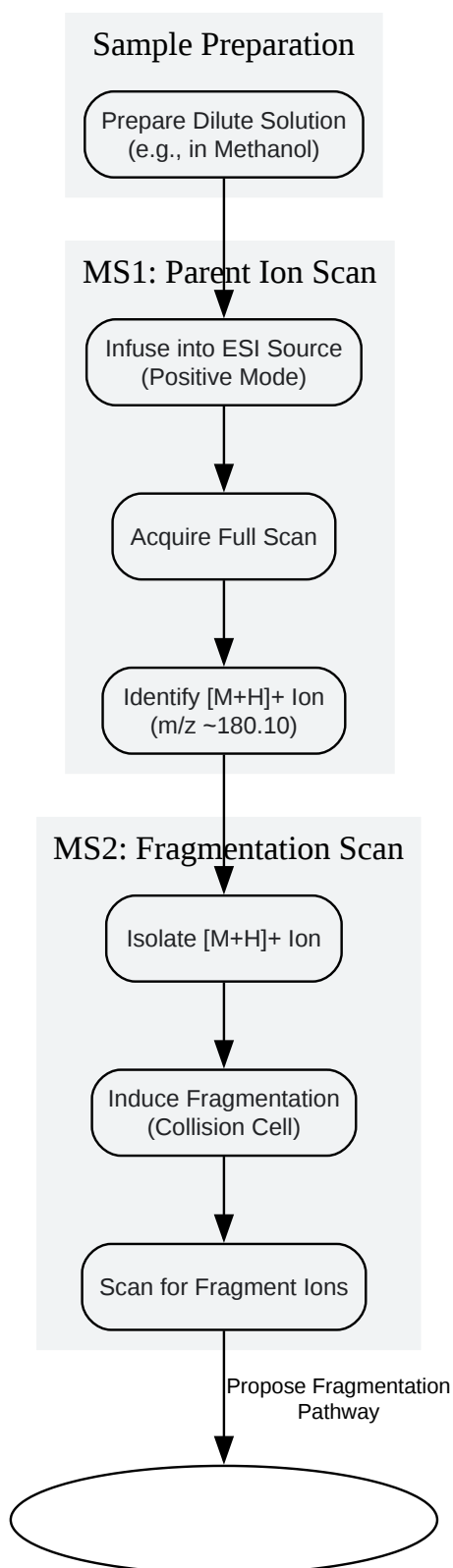
Experimental Protocol: ^1H NMR Data Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Amino-2-phenylbutanoic acid** in ~0.7 mL of DMSO- d_6 . Ensure the sample is fully dissolved, using gentle vortexing if necessary.
- Instrument Setup:
 - Use a 500 MHz (or higher) NMR spectrometer equipped with a standard broadband probe.
 - Tune and match the probe for ^1H frequency.
 - Shim the magnetic field to achieve optimal homogeneity, using the DMSO- d_6 solvent lock signal ($\delta \approx 2.50$ ppm).
- Data Acquisition:

- Acquire a standard 1D proton spectrum.
- Set a spectral width of approximately 16 ppm, centered around 6 ppm.
- Use a 30-degree pulse angle to allow for a short relaxation delay (1-2 seconds).
- Collect 16-32 scans to ensure a good signal-to-noise ratio.
- Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ ($\delta = 2.50$ ppm) as the reference.

Workflow for ¹H NMR Analysis





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References

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